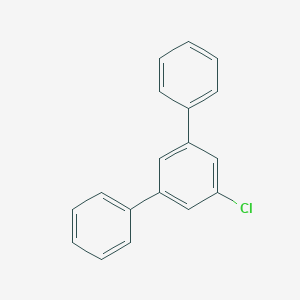

1-chloro-3,5-diphenylbenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-3,5-diphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJKHXKJEGJOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403117 | |

| Record name | 5'-Chloro-1,1':3',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126866-34-0 | |

| Record name | 5'-Chloro-1,1':3',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-CHLORO-(1,1',3',1'')TERPHENYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-chloro-3,5-diphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-chloro-3,5-diphenylbenzene is a terphenyl derivative of significant interest in medicinal chemistry and materials science. Its rigid, well-defined three-dimensional structure makes it a valuable scaffold for the design of novel therapeutics and functional organic materials. The presence of a chlorine atom provides a reactive handle for further functionalization, allowing for the generation of diverse compound libraries. This guide provides a comprehensive overview of the most viable synthetic strategies for obtaining 1-chloro-3,5-diphenylbenzene, with a focus on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis

A retrosynthetic analysis of 1-chloro-3,5-diphenylbenzene reveals two primary disconnection approaches, highlighting the key bond formations to consider in a forward synthesis.

Approach A: Carbon-Carbon Bond Formation

This approach focuses on the construction of the terphenyl core through cross-coupling reactions. The C-C bonds between the central and outer phenyl rings are disconnected, leading to a chlorinated benzene core and phenyl-donating reagents.

Approach B: Carbon-Nitrogen to Carbon-Chlorine Transformation

This strategy involves the initial synthesis of a diphenylaniline derivative, followed by the conversion of the amino group to a chloro group via a Sandmeyer reaction.

These two retrosynthetic pathways form the basis of the synthetic strategies detailed in this guide.

Synthetic Strategies and Methodologies

Two principal and highly effective methods for the synthesis of 1-chloro-3,5-diphenylbenzene are the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and the Sandmeyer Reaction of 3,5-diphenylaniline.

I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryls and polyaryls. This approach involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Reaction Scheme:

An In-depth Technical Guide to 1-Chloro-3,5-diphenylbenzene: Synthesis, Properties, and Applications

Introduction

1-Chloro-3,5-diphenylbenzene, also known as 5'-chloro-m-terphenyl, is a synthetically valuable aromatic compound. Its terphenyl scaffold, a recurring motif in functional materials and pharmacologically active molecules, combined with a reactive chlorine atom, makes it a versatile building block for the synthesis of more complex molecular architectures.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-chloro-3,5-diphenylbenzene, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to provide not just procedural information, but also insights into the underlying chemical principles that govern the behavior of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of 1-chloro-3,5-diphenylbenzene is provided in the table below. These properties are primarily computed and provide a foundational understanding of the molecule's characteristics.[1]

| Property | Value | Reference |

| CAS Number | 126866-34-0 | [1] |

| Molecular Formula | C₁₈H₁₃Cl | [1] |

| Molecular Weight | 264.7 g/mol | [1] |

| XLogP3-AA | 5.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 264.0705781 Da | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

Spectroscopic Characterization (Predicted)

While experimental spectra for 1-chloro-3,5-diphenylbenzene are not widely published, its spectroscopic characteristics can be reliably predicted based on the analysis of its parent compound, 1,3,5-triphenylbenzene, and related chlorinated aromatic compounds.[2][3]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic region. The protons on the central chlorinated ring will be distinct from those on the two equivalent phenyl substituents.

-

Central Ring: The proton ortho to the chlorine atom (C4-H) is expected to be a triplet, while the protons meta to the chlorine (C2-H and C6-H) would appear as a doublet.

-

Phenyl Substituents: The protons of the two phenyl groups will give rise to multiplets in the aromatic region, similar to those observed for 1,3,5-triphenylbenzene.[2]

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbon atoms of the central ring and the phenyl substituents. The carbon atom attached to the chlorine (C1) will be significantly shifted downfield. The symmetry of the molecule will result in fewer signals than the total number of carbon atoms. Based on data for 1,3,5-triphenylbenzene, the following chemical shifts can be anticipated.[2]

Mass Spectrometry: In a mass spectrum, 1-chloro-3,5-diphenylbenzene would exhibit a characteristic molecular ion peak (M⁺) cluster due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in peaks at m/z 264 and 266. Fragmentation would likely involve the loss of the chlorine atom and cleavage of the phenyl rings.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), C=C stretching within the aromatic rings (~1600-1450 cm⁻¹), and a distinct C-Cl stretching band (~1100-1000 cm⁻¹).

Synthesis of 1-Chloro-3,5-diphenylbenzene

A plausible and efficient method for the synthesis of 1-chloro-3,5-diphenylbenzene is a selective double Suzuki-Miyaura cross-coupling reaction. This approach utilizes a readily available starting material, 1,3,5-trichlorobenzene, and couples it with two equivalents of phenylboronic acid. The key to this synthesis is controlling the stoichiometry and reaction conditions to favor the diarylated product over the mono- or tri-arylated species.

Caption: Proposed synthetic route to 1-chloro-3,5-diphenylbenzene via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Disclaimer: This is a representative protocol based on established methods for Suzuki-Miyaura reactions and should be adapted and optimized for specific laboratory conditions.[4]

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,3,5-trichlorobenzene (1.0 eq), phenylboronic acid (2.1 eq), and a suitable base such as potassium carbonate (3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

-

Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) to isolate 1-chloro-3,5-diphenylbenzene.

Reactivity and Synthetic Utility

The presence of the C-Cl bond on the central phenyl ring makes 1-chloro-3,5-diphenylbenzene a valuable intermediate for further functionalization through various cross-coupling reactions. While aryl chlorides are generally less reactive than their bromide or iodide counterparts, modern catalytic systems have enabled their efficient use in a wide range of transformations.[5]

Suzuki-Miyaura Cross-Coupling

The remaining chloro-substituent can undergo a subsequent Suzuki-Miyaura reaction to introduce a third, different aryl or heteroaryl group, leading to the synthesis of unsymmetrical terphenyls. This is particularly useful in creating materials with tailored electronic or optical properties.[6]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The C-Cl bond can also be converted to a C-N bond via the Buchwald-Hartwig amination. This reaction is of significant importance in medicinal chemistry, as it allows for the introduction of a wide variety of nitrogen-containing functional groups, which are prevalent in drug molecules.

Potential Applications

The rigid, π-conjugated terphenyl core of 1-chloro-3,5-diphenylbenzene makes it an attractive scaffold for applications in materials science and medicinal chemistry.

Materials Science

Functionalized terphenyls are widely investigated for their use in organic electronics.[7] By strategically modifying the 1-chloro-3,5-diphenylbenzene core through cross-coupling reactions, materials with specific electronic properties can be designed for applications in:

-

Organic Light-Emitting Diodes (OLEDs): As host materials or as components of emissive layers.[8]

-

Organic Field-Effect Transistors (OFETs): As the semiconductor layer.

-

Organic Photovoltaics (OPVs): As donor or acceptor materials.

Drug Discovery

The terphenyl scaffold is also found in a number of biologically active compounds.[9] The ability to functionalize 1-chloro-3,5-diphenylbenzene at the chloro-position provides a route to novel analogues of known drugs or to new chemical entities with potential therapeutic applications. Substituted terphenyls have been explored as inhibitors of protein-protein interactions and as scaffolds for various other drug targets.[10][11] For instance, terphenyl derivatives have been investigated as potential inhibitors for targets in cancer therapy.[12]

Safety Information

Based on the aggregated GHS information for 5'-Chloro-(1,1',3',1'')terphenyl, the compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H400: Very toxic to aquatic life.

-

H410: Very toxic to aquatic life with long lasting effects.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.

Conclusion

1-Chloro-3,5-diphenylbenzene is a valuable, albeit not extensively studied, chemical intermediate. Its synthesis can be achieved through established cross-coupling methodologies, and its reactivity at the C-Cl bond opens up a wide array of possibilities for the creation of complex, functionalized terphenyl derivatives. The potential applications of these derivatives in both materials science and drug discovery underscore the importance of further exploring the chemistry of this versatile building block. This guide provides a solid foundation for researchers looking to incorporate 1-chloro-3,5-diphenylbenzene into their synthetic programs.

References

-

ResearchGate. (n.d.). Polyfluorinated Functionalized m-Terphenyls. New Substituents and Ligands in Organometallic Synthesis. Retrieved from [Link]

- Zhang, Y., et al. (2021). Structural diversity and biological activity of natural p-terphenyls. Marine Life Science & Technology, 3(3), 333-346.

- V. P. Ananikov, et al. (2018). Activation of Aryl Chlorides in the Suzuki–Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism.

-

PubChem. (n.d.). 5'-Chloro-(1,1',3',1'')terphenyl. Retrieved from [Link]

- Wang, Y., et al. (2021). Discovery of p-Terphenyl Metabolites as Potential Phosphodiesterase PDE4D Inhibitors from the Coral-Associated Fungus Aspergillus sp. ITBBc1. Journal of Fungi, 7(10), 823.

-

Smith, J. (2022, March 22). #2 Synthesis of 3,5-diphenylisoxazoline. YouTube. Retrieved from [Link]

-

NIST. (n.d.). 3-Chlorobiphenyl. Retrieved from [Link]

- Skwarczynski, M., et al. (2021). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. Journal of Medicinal Chemistry, 64(15), 11213-11227.

-

ResearchGate. (n.d.). 1H NMR of 1,3,5-triphenyl benzene molecule in which hydrogens are labled by letters of A, B, C and D. Retrieved from [Link]

- MacNeil, J. D., Safe, S., & Hutzinger, O. (1976). The ultraviolet absorption spectra of some chlorinated biphenyls.

- Leadbeater, N. E., & Williams, V. A. (2014). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 16(5), 2776-2780.

-

Journal of Materials and Environmental Science. (2020). Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications. Retrieved from [Link]

- Soares, L. C., et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 28(2), 99-104.

- Google Patents. (n.d.). Process for the preparation of diphenylamines.

-

Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

NIST. (n.d.). 3-Chlorobiphenyl. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Organic Semiconductors and Their Electronic Application. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics and mechanism of diphenylamine synthesis by the condensation of aniline with oxygen-containing compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,5-dichloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chlorobiphenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). A Novel p-Terphenyl Derivative Inducing Cell-Cycle Arrest and Apoptosis in MDA-MB-435 Cells Through Topoisomerase Inhibition. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Triphenylbenzene. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Organic Semiconductors and Their Electronic Application. Retrieved from [Link]

-

ResearchGate. (n.d.). Example of mass spectra comparison for pentachlorobiphenyl between.... Retrieved from [Link]

-

ResearchGate. (n.d.). The Suzuki coupling reaction of aryl chlorides. Retrieved from [Link]

-

Comoc. (n.d.). FUNCTIONALIZED METAL-ORGANIC FRAMEWORKS AS SELECTIVE METAL ADSORBENTS. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

ACS Publications. (2014). A New Route to Multifunctionalized p-Terphenyls and Heteroaryl Analogues via [5C + 1C(N)] Annulation Strategy. Retrieved from [Link]

-

PubMed Central. (2024). C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein–Protein Interaction. Retrieved from [Link]

-

ACS Publications. (2018). (Supporting Information) Practical Access to 1,3,5-Triarylbenzenes from Chalcones and DMSO. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 3,5-dichloroaniline.

-

PubMed Central. (2016). Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Synthesis and Study of Chemical, Thermal, Mesomorphic, and Optical Properties of Terphenyls Modified with Nitrile Groups. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The ultraviolet absorption spectra of some chlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. Interaction of Organic Semiconductors and Graphene Materials in the Source-Drain Channel of Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 1-chloro-3,5-diphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-chloro-3,5-diphenylbenzene, also known by its systematic IUPAC name and as 5'-Chloro-(1,1',3',1'')-terphenyl, is an aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its rigid, multi-ring structure, combined with the presence of a reactive chlorine atom, makes it a versatile building block for the synthesis of more complex molecules. Understanding the physical properties of this compound is paramount for its effective use in laboratory and industrial settings, influencing everything from reaction conditions and purification strategies to its behavior in biological systems and material composites.

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-chloro-3,5-diphenylbenzene, alongside methodologies for their determination and a discussion of the underlying molecular principles.

Core Physical and Chemical Properties

Quantitative data for 1-chloro-3,5-diphenylbenzene is summarized below. It is important to note that while some properties are computationally predicted, this guide prioritizes experimentally determined values where available. As of the latest literature review, specific experimental data for some physical properties of this compound remain elusive, underscoring its status as a specialized research chemical.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₃Cl | [1] |

| Molecular Weight | 264.75 g/mol | [1] |

| CAS Number | 126866-34-0 | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available |

Note: The lack of publicly available experimental data for properties such as melting and boiling points suggests that this compound is not widely produced commercially and is primarily synthesized for specific research applications. In such cases, these properties would be determined as part of the characterization of the newly synthesized compound.

Synthesis and Structural Elucidation

The synthesis of 1-chloro-3,5-diphenylbenzene typically involves the formation of carbon-carbon bonds to attach the two phenyl rings to the central chlorinated benzene core. Common synthetic strategies include transition-metal-catalyzed cross-coupling reactions.

Conceptual Synthetic Pathways

Two primary retrosynthetic approaches can be envisioned for the synthesis of 1-chloro-3,5-diphenylbenzene:

Caption: Retrosynthetic analysis for 1-chloro-3,5-diphenylbenzene.

-

Suzuki-Miyaura Cross-Coupling: This powerful reaction involves the coupling of an organoboron compound (e.g., phenylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of 1-chloro-3,5-diphenylbenzene, 1,3,5-trichlorobenzene could be reacted with two equivalents of phenylboronic acid. Controlling the stoichiometry and reaction conditions would be crucial to achieve the desired disubstituted product over monosubstituted or trisubstituted byproducts.

-

Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, can act as a nucleophile to displace a halide on an aromatic ring, typically with the aid of a suitable catalyst. A di- or tri-halogenated benzene derivative could serve as the starting material.

General Experimental Workflow for Synthesis via Suzuki-Miyaura Coupling

The following is a generalized, self-validating protocol for the synthesis of 1-chloro-3,5-diphenylbenzene, which would be followed by characterization to determine its physical properties.

Caption: General workflow for the synthesis and characterization.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask are added 1,3,5-trichlorobenzene (1 equivalent), phenylboronic acid (2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (3 equivalents). A suitable solvent system, for example, a mixture of toluene, ethanol, and water, is then added.

-

Inert Atmosphere: The reaction vessel is subjected to several cycles of vacuum and backfilling with an inert gas (nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.

-

Heating and Stirring: The reaction mixture is heated to a temperature typically between 80 and 100 °C with vigorous stirring for a period of 12 to 24 hours.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting materials and the formation of the product.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure 1-chloro-3,5-diphenylbenzene.

-

Characterization and Property Determination: The identity and purity of the final compound are confirmed by spectroscopic methods. Subsequently, its physical properties are determined.

Spectroscopic and Analytical Characterization

The structural confirmation of 1-chloro-3,5-diphenylbenzene relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the two terminal phenyl rings will likely give rise to overlapping multiplets. The protons on the central chlorinated ring will have distinct chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift. The number of signals will reflect the symmetry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak ([M]⁺) and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for aromatic C-H stretching (around 3100-3000 cm⁻¹), C=C stretching in the aromatic rings (in the region of 1600-1450 cm⁻¹), and C-Cl stretching (typically in the fingerprint region below 800 cm⁻¹).

Experimental Determination of Physical Properties

Should this compound be synthesized, the following standard experimental protocols would be employed to determine its key physical properties.

Melting Point Determination

Methodology: Differential Scanning Calorimetry (DSC)

-

A small, accurately weighed sample of the purified solid is placed in an aluminum DSC pan.

-

The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic transition corresponding to the solid-to-liquid phase change.

Causality: DSC provides a highly accurate and reproducible measurement of the melting point and can also reveal information about sample purity and the presence of polymorphs.

Solubility Assessment

Methodology: Visual Turbidimetric Method

-

A small, known amount of 1-chloro-3,5-diphenylbenzene is added to a vial containing a known volume of a selected solvent (e.g., water, ethanol, acetone, toluene, etc.).

-

The mixture is agitated at a constant temperature (e.g., 25 °C).

-

If the solid dissolves completely, more solute is added incrementally until a persistent turbidity (cloudiness) is observed, indicating saturation.

-

The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

Causality: This method provides a practical and straightforward assessment of solubility in various solvents, which is critical for designing reaction conditions, extraction procedures, and formulations.

Safety and Handling

Recommended Handling Practices:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid generating dust if the compound is a solid.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-chloro-3,5-diphenylbenzene is a molecule with significant potential in synthetic chemistry. While a comprehensive, experimentally verified dataset of its physical properties is not yet widely available in public databases, this guide has outlined the standard and reliable methodologies for their determination upon synthesis. The provided information on its structure, potential synthetic routes, and analytical characterization serves as a foundational resource for researchers and scientists working with this and related compounds. As research into novel m-terphenyl derivatives continues, it is anticipated that a more complete physical and chemical profile of 1-chloro-3,5-diphenylbenzene will be established in the scientific literature.

References

-

PubChem. 5'-Chloro-(1,1',3',1'')-terphenyl. National Center for Biotechnology Information. [Link][1]

Sources

An In-depth Technical Guide to 1-chloro-3,5-diphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-chloro-3,5-diphenylbenzene (CAS No. 126866-34-0), a substituted terphenyl of significant interest in organic synthesis and medicinal chemistry. This document delves into the compound's synthesis, spectroscopic characterization, physical properties, and known applications, with a particular focus on its potential as a versatile building block in the development of novel therapeutics. Safety and handling protocols are also detailed to ensure its responsible use in a laboratory setting.

Introduction: Unveiling 1-chloro-3,5-diphenylbenzene

1-chloro-3,5-diphenylbenzene is a unique aromatic compound characterized by a central chlorinated benzene ring flanked by two phenyl groups at the meta positions. This substitution pattern imparts a distinct three-dimensional architecture and electronic profile, making it a valuable scaffold for the construction of complex molecular frameworks. Its strategic placement of a chlorine atom offers a reactive handle for further functionalization, a feature highly sought after in the iterative process of drug discovery and materials science. The inherent stability of the terphenyl backbone, coupled with the reactivity of the C-Cl bond, positions this molecule as a key intermediate for creating diverse libraries of compounds for biological screening.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 1-chloro-3,5-diphenylbenzene are summarized in the table below.

| Property | Value | Source |

| CAS Number | 126866-34-0 | PubChem[1] |

| Molecular Formula | C₁₈H₁₃Cl | PubChem[1] |

| Molecular Weight | 264.75 g/mol | PubChem[1] |

| Appearance | White to off-white solid (predicted) | --- |

| Melting Point | Not reported | --- |

| Boiling Point | Not reported | --- |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and THF (predicted) | --- |

Synthesis of 1-chloro-3,5-diphenylbenzene: A Strategic Approach

The construction of the 1-chloro-3,5-diphenylbenzene scaffold is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction offers a convergent and efficient route to biaryl and polyaryl systems.[2] A logical and experimentally viable approach involves the double Suzuki-Miyaura coupling of a dihalo- or trihalobenzene with phenylboronic acid.

A particularly insightful starting material for this synthesis is 1-bromo-3-chloro-5-iodobenzene, as the differential reactivity of the halogen atoms (I > Br > Cl) can, in principle, allow for sequential, controlled cross-coupling reactions if desired.[2] However, for the direct synthesis of 1-chloro-3,5-diphenylbenzene, a twofold excess of phenylboronic acid under optimized conditions will lead to the displacement of the more reactive iodine and bromine atoms, leaving the less reactive chlorine atom intact.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of 1-chloro-3,5-diphenylbenzene, adapted from established Suzuki-Miyaura coupling procedures.[3]

Materials:

-

1,3-dichloro-5-iodobenzene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dichloro-5-iodobenzene (1.0 eq.), phenylboronic acid (2.2 eq.), and potassium carbonate (3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask. Subsequently, add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-chloro-3,5-diphenylbenzene.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex in the aromatic region. The protons on the central chlorinated ring will appear as a singlet and a doublet, while the protons on the two equivalent phenyl rings will give rise to multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the central ring and the phenyl substituents. The carbon atom attached to the chlorine will be deshielded. Based on data for 1,3,5-triphenylbenzene, the chemical shifts for the central ring carbons are expected in the range of 125-142 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by C-H stretching vibrations of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching vibrations of the aromatic rings (in the 1600-1450 cm⁻¹ region), and a characteristic C-Cl stretching vibration (typically in the 1100-800 cm⁻¹ region).[5]

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope, with a relative intensity of approximately one-third of the M⁺ peak.[6] Fragmentation is likely to involve the loss of a chlorine radical and cleavage of the phenyl rings.[6]

Reactivity and Potential Applications in Drug Development

The chemical reactivity of 1-chloro-3,5-diphenylbenzene is dominated by the C-Cl bond. This bond is generally less reactive towards nucleophilic aromatic substitution than its bromo or iodo counterparts due to the stronger carbon-halogen bond.[7] However, under forcing conditions or with appropriate catalytic activation, it can undergo nucleophilic substitution reactions.

More significantly, the chlorine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at this position. This versatility makes 1-chloro-3,5-diphenylbenzene an attractive building block in medicinal chemistry.

The terphenyl scaffold itself is present in a number of biologically active molecules. The introduction of a chlorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[8] Therefore, 1-chloro-3,5-diphenylbenzene represents a valuable starting point for the synthesis of novel drug candidates.

Safety and Handling

While a specific safety data sheet for 1-chloro-3,5-diphenylbenzene is not widely available, it should be handled with the care afforded to all laboratory chemicals. Based on the data for similar chlorinated aromatic compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-chloro-3,5-diphenylbenzene is a synthetically accessible and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique structural and electronic properties, combined with the reactivity of the chlorine atom, make it an attractive scaffold for the development of novel compounds with potential therapeutic applications. Further exploration of its reactivity and biological activity is warranted to fully unlock its potential in the field of drug discovery.

References

-

PubChem. (n.d.). 1-Chloro-3,5-dimethoxybenzene. Retrieved from [Link]

- A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. (2015). RSC Advances.

- Liu, Y., Li, K., Yu, L., Liu, J., Zhu, S., Li, S., & Wang, C. (2021). Synthesis method of 1-chloro-3-methoxy-5-methylbenzene. CN113511960A.

- Sigma-Aldrich. (2025).

-

NIST. (n.d.). Benzene, 1-chloro-3,5-difluoro-. Retrieved from [Link]

- Martinu, T., & Dailey, W. P. (2006). Reactivity of 1-chloro-3-phenyldiazirines. The Journal of Organic Chemistry, 71(13), 5012–5015.

- G. S. S. S. T. V. R. K. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130509.

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

-

ResearchGate. (n.d.). 1 H NMR of 1,3,5-triphenyl benzene molecule in which hydrogens are labled by letters of A, B, C and D. Retrieved from [Link]

-

PubChem. (n.d.). 5'-Chloro-(1,1',3',1'')terphenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of iodobenzene and phenylboronic acid in representative glycerol-based solvents. Retrieved from [Link]

- Chemistry LibreTexts. (2023).

- Dutov, M. D., Shevelev, S. A., Koshelev, V. N., Aleksanyan, D. R., Serushkina, O. V., Neverova, O. D., Kolvinab, E. V., & Bobrovc, E. S. (2017). Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution.

-

ResearchGate. (n.d.). FT-IR spectrum of 1,3,5-tris(4-hydroxyl phenyl)benzene (2). Retrieved from [Link]

- Soares, L. C., Fernandes, S. A., Chavarria, D., & Borges, F. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(4), 316-320.

- Edkins, K., et al. (2018). Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes.

- Filo. (2026). Reactivity towards nucleophilic substitution.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- RSC Advances. (n.d.).

- ChemicalBook. (2025).

- Quora. (2024). How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors?.

- Abdullah Ghelli. (2022, April 23). Chlorobenzene - Reactivity | Organic chemistry | 9701 A Level Chemistry [Video]. YouTube.

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

-

ResearchGate. (n.d.). Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts. Retrieved from [Link]

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.).

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C6H5Cl infrared spectrum of chlorobenzene.

Sources

- 1. 5'-Chloro-(1,1',3',1'')terphenyl | C18H13Cl | CID 4421332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Reactivity towards nucleophilic substitution: (I) Chlorobenzene (II) 1-c.. [askfilo.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 1-chloro-3,5-diphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Verification

In the realms of pharmaceutical development and material science, the precise molecular architecture of a compound dictates its function. Terphenyl scaffolds, such as 1-chloro-3,5-diphenylbenzene, are of significant interest due to their rigid frameworks and potential for functionalization, making them valuable cores for novel therapeutics and organic electronic materials.[1][2] The introduction of a chlorine atom and two phenyl groups onto a central benzene ring creates a unique substitution pattern that demands rigorous and unequivocal structural confirmation. The presence and position of the chloro-substituent, in particular, can profoundly influence the molecule's steric and electronic properties, and therefore its biological activity or material characteristics.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, multi-technique approach to the structure elucidation of 1-chloro-3,5-diphenylbenzene. We will move beyond a simple recitation of methods to explain the causality behind our analytical choices, demonstrating how each technique provides a layer of evidence that culminates in a self-validating and irrefutable structural assignment.

A Plausible Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling

To understand the potential impurities and the necessity for thorough characterization, we first consider a probable synthetic route. A highly efficient method for forging the C-C bonds required for 1-chloro-3,5-diphenylbenzene is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This would likely involve the reaction of 1,3,5-trichlorobenzene with two equivalents of phenylboronic acid.

The selective reaction at two of the three chlorine atoms is a key challenge, and potential side products could include the starting material, the mono-substituted product (1,3-dichloro-5-phenylbenzene), or the fully substituted product (1,3,5-triphenylbenzene). Therefore, our analytical workflow must be capable of distinguishing our target compound from these possibilities.

The Analytical Workflow: A Multi-Faceted Approach

Caption: Overall workflow from synthesis to structure elucidation.

Part 1: Mass Spectrometry – Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the initial, crucial confirmation of the molecular weight and the presence of a chlorine atom.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is recorded, generating a mass spectrum.

Anticipated Results and Interpretation

The key feature we expect to observe is the molecular ion peak (M⁺). For 1-chloro-3,5-diphenylbenzene (C₁₈H₁₃Cl), the presence of chlorine, with its two stable isotopes ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), will result in a characteristic isotopic pattern.

| Ion | Calculated m/z (for ³⁵Cl) | Calculated m/z (for ³⁷Cl) | Expected Relative Abundance | Interpretation |

| [M]⁺ | 264.07 | 266.07 | ~3:1 | Molecular ion, confirming the molecular formula. The M+2 peak is characteristic of a monochlorinated compound. |

| [M-Cl]⁺ | 229.10 | - | Variable | Loss of the chlorine atom, a common fragmentation pathway. |

| [M-C₆H₅]⁺ | 187.08 | 189.08 | Variable | Loss of a phenyl group. |

| [C₆H₅]⁺ | 77.04 | - | Variable | Phenyl cation fragment. |

The observation of the [M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio is strong evidence for the presence of a single chlorine atom in the molecule.

Part 2: NMR Spectroscopy – The Definitive Structural Blueprint

While MS confirms the "what," NMR spectroscopy reveals the "how" – the precise connectivity of the atoms. For a molecule with multiple aromatic rings, a combination of 1D and 2D NMR techniques is essential for unambiguous assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

The symmetry of 1-chloro-3,5-diphenylbenzene simplifies its ¹H NMR spectrum. We expect to see signals corresponding to the protons on the central chlorinated ring and the two equivalent pendant phenyl rings.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.65 | Doublet (d) | 4H | H-2', H-6' | Protons ortho to the point of attachment on the pendant phenyl rings are deshielded. |

| ~7.45 | Triplet (t) | 4H | H-3', H-5' | Meta protons of the pendant phenyl rings. |

| ~7.38 | Triplet (t) | 2H | H-4' | Para proton of the pendant phenyl rings. |

| ~7.50 | Doublet (d) | 2H | H-2, H-6 | Protons on the central ring, ortho to the chlorine. |

| ~7.42 | Triplet (t) | 1H | H-4 | Proton on the central ring, para to the chlorine. |

Note: These are predicted values based on analogous compounds like 1,3,5-triphenylbenzene and chlorobenzene. Actual values may vary slightly.[6][7]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides information on the number of unique carbon environments. Due to the molecule's symmetry, we expect fewer signals than the total number of carbons.

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~142 | C-3, C-5 | Carbons on the central ring attached to the phenyl groups. |

| ~140 | C-1' | Carbons on the pendant phenyl rings attached to the central ring. |

| ~135 | C-1 | Carbon on the central ring attached to the chlorine atom (ipso-carbon).[8] |

| ~129 | C-3', C-5' | Meta carbons of the pendant phenyl rings. |

| ~128 | C-4' | Para carbon of the pendant phenyl rings. |

| ~127.5 | C-2', C-6' | Ortho carbons of the pendant phenyl rings. |

| ~126 | C-2, C-6 | Carbons on the central ring ortho to the chlorine. |

| ~125 | C-4 | Carbon on the central ring para to the chlorine. |

Note: Predicted values are based on data from similar substituted benzenes.[8][9]

2D NMR: Forging the Definitive Links

While 1D NMR provides a strong foundation, 2D NMR experiments are the final arbiters of connectivity, leaving no room for ambiguity.

This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. We would expect to see correlations between the ortho, meta, and para protons within the pendant phenyl rings, confirming their spin system.

HSQC correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of the protonated carbons in the ¹³C spectrum based on the already assigned ¹H spectrum.

The HMBC experiment is arguably the most critical for this molecule. It reveals correlations between protons and carbons that are two or three bonds away. This is how we will unequivocally prove the connection between the pendant phenyl rings and the central chlorinated ring.

Caption: Key predicted HMBC correlations for structural confirmation.

Crucial Predicted HMBC Correlations:

-

H-2'/H-6' to C-3/C-5: A correlation between the ortho protons of the pendant phenyl rings (H-2'/H-6') and the carbons of the central ring to which the phenyl groups are attached (C-3/C-5) would provide definitive proof of the terphenyl framework. This is a three-bond correlation (³J).

-

H-2'/H-6' to C-1': A two-bond (²J) correlation from these same protons to the ipso-carbon of the pendant ring (C-1') further solidifies the assignment within the phenyl substituent.

-

H-2/H-6 to C-4: A correlation from the protons on the central ring (H-2/H-6) to the para carbon (C-4) confirms the assignments within the central ring.

Conclusion: A Self-Validating System for Structural Integrity

The structure elucidation of 1-chloro-3,5-diphenylbenzene is achieved not by a single experiment, but by the logical and systematic integration of multiple analytical techniques. Mass spectrometry confirms the molecular formula and the presence of chlorine. ¹H and ¹³C NMR provide the fundamental chemical shift and symmetry information. Finally, 2D NMR, particularly the HMBC experiment, serves as the ultimate proof of connectivity, linking the individual spin systems together into the final molecular architecture. This multi-layered, self-validating approach ensures the highest degree of confidence in the structural assignment, a non-negotiable requirement for advancing compounds in drug development and materials science.

References

-

PubChem. (n.d.). 1-Chloro-3,5-dimethoxybenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved from [Link]

-

Soft Matter (RSC Publishing). (n.d.). Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Retrieved from [Link]

-

PubChem. (n.d.). CID 159732874 | C12H6Cl2F4. Retrieved from [Link]

-

ResearchGate. (n.d.). Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Chlorinated Biphenyls by Suzuki Cross-Coupling Using Diamine or Diimine-Palladium Complexes | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR of 1,3,5-triphenyl benzene molecule in which carbons are.... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Crystal Structure, Spectroscopic Analysis, and Nonlinear Optical Properties of Terphenyl-Based Compound for Optoelectronic Applications. Retrieved from [Link]

-

-ORCA. (2022). Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes. Retrieved from [Link]

-

SciSpace. (2014). A Novel Regiospecific Synthesis of 1-Chloro-2-arylcyclohexenes. Retrieved from [Link]

- Google Patents. (n.d.). CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.

-

ResearchGate. (2017). (PDF) Synthesis and Study of Chemical, Thermal, Mesomorphic, and Optical Properties of Terphenyls Modified with Nitrile Groups. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Structural diversity and biological activity of natural p-terphenyls. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR of 1,3,5-triphenyl benzene molecule in which hydrogens are.... Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene. Retrieved from [Link]

-

Acta Chemica Malaysia. (2022). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Retrieved from [Link]

-

American Chemical Society. (2026). Identifying the Thermal Barriers of Glass Aging via Isoconversional Analysis. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3,5-Triphenylbenzene(612-71-5) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profiling of 1-chloro-3,5-diphenylbenzene: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-chloro-3,5-diphenylbenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide offers not just data, but also the underlying scientific principles and experimental considerations for the structural elucidation of this and similar multi-aryl compounds.

Introduction to 1-chloro-3,5-diphenylbenzene

1-chloro-3,5-diphenylbenzene is a tri-substituted aromatic compound belonging to the terphenyl family. Terphenyls and their derivatives are of significant interest in materials science and medicinal chemistry due to their rigid structures and potential for functionalization. The introduction of a chlorine atom and two phenyl groups onto a central benzene ring creates a molecule with distinct electronic and steric properties, making its unambiguous characterization crucial for any application. Spectroscopic techniques are indispensable tools for confirming the identity, purity, and structure of such molecules.

Proposed Synthesis of 1-chloro-3,5-diphenylbenzene

Experimental Protocol: Suzuki Cross-Coupling Reaction

A common method for forming carbon-carbon bonds between aromatic rings is the Suzuki coupling reaction.[1]

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-dichloro-5-iodobenzene (1 equivalent), phenylboronic acid (2.2 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).

-

Solvent and Base: Add a degassed solvent system, commonly a mixture of toluene and water, and a base such as sodium carbonate (2-3 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (typically around 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed synthesis of 1-chloro-3,5-diphenylbenzene via Suzuki cross-coupling.

Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 1-chloro-3,5-diphenylbenzene based on the known spectral properties of 1,3,5-triphenylbenzene and related halogenated aromatic compounds.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-chloro-3,5-diphenylbenzene is expected to show signals in the aromatic region.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.65 | Doublet | 4H | H-2', H-6' (ortho-protons of phenyl groups) |

| ~ 7.45 | Triplet | 4H | H-3', H-5' (meta-protons of phenyl groups) |

| ~ 7.35 | Triplet | 2H | H-4' (para-protons of phenyl groups) |

| ~ 7.30 | Singlet | 2H | H-2, H-6 (protons on the central ring) |

| ~ 7.20 | Singlet | 1H | H-4 (proton on the central ring) |

Causality Behind Assignments:

-

The protons on the peripheral phenyl rings (H-2'/6', H-3'/5', and H-4') will exhibit classic splitting patterns (doublet and triplets) due to coupling with adjacent protons.

-

The protons on the central chlorinated ring (H-2, H-6, and H-4) are expected to be singlets due to the large distance and lack of direct coupling between them.

-

The electron-withdrawing effect of the chlorine atom will slightly deshield the adjacent protons on the central ring, causing them to appear at a slightly downfield chemical shift compared to the unsubstituted 1,3,5-triphenylbenzene.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 142 | C-3, C-5 (central ring, attached to phenyl groups) |

| ~ 140 | C-1' (ipso-carbon of phenyl groups) |

| ~ 135 | C-1 (central ring, attached to chlorine) |

| ~ 129 | C-3', C-5' (meta-carbons of phenyl groups) |

| ~ 128 | C-2', C-6' (ortho-carbons of phenyl groups) |

| ~ 127 | C-4' (para-carbon of phenyl groups) |

| ~ 125 | C-4 (central ring) |

| ~ 124 | C-2, C-6 (central ring) |

Causality Behind Assignments:

-

The carbon atom directly attached to the electronegative chlorine atom (C-1) will be significantly deshielded and appear at a downfield chemical shift.[3]

-

The carbons attached to the phenyl groups (C-3 and C-5) will also be downfield due to the anisotropic effect of the phenyl rings.

-

The remaining carbons of the central and peripheral rings will appear in the typical aromatic region (120-140 ppm).

The following diagram illustrates the numbering scheme used for NMR assignments.

Caption: Numbering of atoms in 1-chloro-3,5-diphenylbenzene for NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1585 | C=C stretch | Aromatic ring |

| 1500-1400 | C=C stretch | Aromatic ring |

| 800-600 | C-Cl stretch | Aryl halide |

| 900-690 | C-H out-of-plane bend | Substituted benzene |

Interpretation of IR Spectrum:

-

The presence of sharp peaks in the 3100-3000 cm⁻¹ region is characteristic of C-H stretching vibrations in aromatic rings.

-

The absorptions in the 1600-1400 cm⁻¹ range are due to the C=C stretching vibrations within the benzene rings.

-

A strong absorption band in the 800-600 cm⁻¹ region is indicative of the C-Cl stretching vibration.

-

The pattern of C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z Value | Predicted Fragment | Interpretation |

| 266/268 | [M]⁺ | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 231 | [M-Cl]⁺ | Loss of a chlorine atom |

| 154 | [C₁₂H₁₀]⁺ | Biphenyl fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Fragmentation Analysis:

-

The molecular ion peak is expected to appear as a pair of peaks at m/z 266 and 268 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

-

A common fragmentation pathway for aryl halides is the loss of the halogen atom, which would result in a peak at m/z 231.

-

Further fragmentation could lead to the formation of a stable biphenyl cation (m/z 154) and a phenyl cation (m/z 77).

Conclusion

This technical guide has provided a detailed spectroscopic analysis of 1-chloro-3,5-diphenylbenzene. While direct experimental data is limited, a robust prediction of its NMR, IR, and MS spectra has been formulated based on established principles and data from analogous compounds. The proposed synthetic route via Suzuki coupling offers a reliable method for its preparation. This guide serves as a valuable resource for scientists working with terphenyl derivatives, aiding in the synthesis, purification, and structural confirmation of these important molecules.

References

-

Abdollahi, S., & Mostaghni, F. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Materials and Chemistry, 2(4), 128-131. [Link]

-

Jones, C. D., et al. (2019). Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes. Molecules, 24(18), 3343. [Link]

-

Majumdar, P., et al. (2017). Synthesis and Study of Chemical, Thermal, Mesomorphic, and Optical Properties of Terphenyls Modified with Nitrile Groups. Crystals, 7(12), 373. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

NIST Chemistry WebBook. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Sources

Introduction: Structural Significance and Synthetic Potential

An In-Depth Technical Guide to the Reactivity of 1-Chloro-3,5-diphenylbenzene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 1-chloro-3,5-diphenylbenzene, a key intermediate in the synthesis of advanced materials and complex pharmaceutical agents. The unique structural architecture of this molecule, characterized by a central chlorinated benzene ring flanked by two phenyl substituents at the meta positions, imparts a distinct reactivity profile. This document elucidates the primary reaction pathways, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, while contextualizing these transformations within the framework of underlying electronic and steric effects. Detailed, field-tested experimental protocols for key reactions are provided, offering researchers and drug development professionals a practical guide to leveraging this versatile chemical scaffold.

1-chloro-3,5-diphenylbenzene is a member of the m-terphenyl family of compounds, which are noted for their use in creating sterically controlled environments in organometallic chemistry and materials science.[1] The central benzene ring, substituted with a reactive chlorine atom and two bulky phenyl groups, makes it an attractive building block for synthesizing complex, three-dimensional molecular architectures. The chlorine atom serves as a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, establishing this molecule as a pivotal precursor for novel therapeutics and functional materials.

The strategic placement of the phenyl groups in a 1,3,5-substitution pattern creates a sterically hindered yet electronically distinct environment around the C-Cl bond, which governs its reactivity in predictable and exploitable ways. Understanding these principles is paramount for its effective utilization in multi-step synthetic campaigns.

Figure 1: Structure of 1-chloro-3,5-diphenylbenzene.

Synthesis of 1-chloro-3,5-diphenylbenzene

A reliable synthesis of 1-chloro-3,5-diphenylbenzene can be achieved via a two-step sequence starting from the commercially available 1,3-diphenylbenzene (m-terphenyl).[2][3] A more controlled approach, ensuring specific regiochemistry, involves the Sandmeyer reaction starting from 3,5-diphenylaniline. This method is particularly valuable as it leverages well-established diazonium salt chemistry to precisely install the chloro substituent.[4][5]

The proposed synthesis proceeds as follows:

-

Nitration: 1,3-diphenylbenzene is nitrated to form 1-nitro-3,5-diphenylbenzene.

-

Reduction: The nitro group is reduced to an amine, yielding 3,5-diphenylaniline.

-

Sandmeyer Reaction: The resulting aniline is converted to its diazonium salt, which is subsequently treated with a copper(I) chloride catalyst to yield the target molecule, 1-chloro-3,5-diphenylbenzene.[4]

Reactivity Profile: A Tale of Sterics and Catalysis

The reactivity of 1-chloro-3,5-diphenylbenzene is dominated by the chemistry of its C-Cl bond. Aryl chlorides are known to be less reactive than their bromide and iodide counterparts in many transformations due to the stronger carbon-chlorine bond.[6] Consequently, their participation in reactions like palladium-catalyzed cross-couplings often requires specialized, highly active catalyst systems.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions represent the most powerful tools for functionalizing 1-chloro-3,5-diphenylbenzene, enabling the formation of new C-C and C-N bonds. The primary challenge is the oxidative addition of the robust C-Cl bond to the palladium center, which is typically the rate-limiting step. This hurdle has been overcome by the development of bulky, electron-rich phosphine ligands that enhance the electron density on the palladium(0) center, thereby promoting the oxidative addition step.[6][7]

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing biaryl structures. For an unactivated aryl chloride like 1-chloro-3,5-diphenylbenzene, the choice of ligand is critical. Ligands such as SPhos, XPhos, or other bulky biaryl phosphines are often required to achieve efficient coupling with a variety of boronic acids or their esters.

The catalytic cycle begins with the oxidative addition of the aryl chloride to the Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The significant steric bulk from the meta-phenyl groups on the substrate can influence reaction rates and may necessitate higher catalyst loadings or longer reaction times.[8]

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

This reaction provides a direct route to synthesize arylamines, which are prevalent motifs in pharmaceuticals. Similar to the Suzuki coupling, the Buchwald-Hartwig amination of 1-chloro-3,5-diphenylbenzene requires a highly active palladium catalyst system. The choice of a bulky, electron-donating ligand (e.g., biaryl phosphines) and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is crucial for success.

The catalytic cycle involves oxidative addition of the aryl chloride, coordination of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond and regenerate the active catalyst. The steric hindrance from the flanking phenyl groups must be considered when selecting the amine coupling partner, as overly bulky amines may react sluggishly.

Figure 4: Rationale for the disfavored SNAr pathway.

Under extremely harsh conditions (e.g., high temperatures and very strong bases like NaOH or NaNH₂), an elimination-addition (benzyne) mechanism could potentially occur, but this often leads to a mixture of products and lacks the precision of catalytic methods. [9]

Experimental Protocols

The following protocols are representative methodologies for the functionalization of 1-chloro-3,5-diphenylbenzene and should be adapted and optimized for specific substrates and scales.

Protocol: Suzuki-Miyaura Coupling of 1-Chloro-3,5-diphenylbenzene

Objective: To synthesize 3,5-diphenylbiphenyl via coupling with phenylboronic acid.

Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 1-chloro-3,5-diphenylbenzene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, Pd₂(dba)₃ (0.02 equiv., 2 mol%), and the ligand, SPhos (0.04 equiv., 4 mol%).

-

Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous, degassed toluene (approx. 0.1 M concentration relative to the aryl chloride) via syringe.

-

Reaction: Stir the mixture at 100-110 °C and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination of 1-Chloro-3,5-diphenylbenzene

Objective: To synthesize N-butyl-3,5-diphenylaniline via coupling with n-butylamine.

Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).

-

Catalyst Addition: Add the palladium catalyst, Pd(OAc)₂ (0.02 equiv., 2 mol%), and the ligand, XPhos (0.04 equiv., 4 mol%).

-

Reagent Addition: Evacuate and backfill the flask with argon or nitrogen. Add anhydrous, degassed toluene, followed by 1-chloro-3,5-diphenylbenzene (1.0 equiv.) and n-butylamine (1.2 equiv.) via syringe.

-

Reaction: Seal the flask and stir the mixture at 100 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Data Summary

The following tables summarize typical reaction parameters for the cross-coupling of unactivated aryl chlorides, which serve as a validated starting point for optimizing reactions with 1-chloro-3,5-diphenylbenzene.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common, stable Pd(0) or Pd(II) precursors. |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands facilitate oxidative addition of the C-Cl bond. [6] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Moderately strong inorganic bases are effective and tolerate a wide range of functional groups. |

| Solvent | Toluene, Dioxane, THF | Aprotic solvents suitable for high-temperature reactions. |

| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the challenging oxidative addition step. |

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Standard palladium sources that form the active Pd(0) catalyst in situ. |

| Ligand | XPhos, BrettPhos | Highly active ligands designed for C-N bond formation, especially with aryl chlorides. |

| Base | NaOt-Bu, LHMDS | Strong, non-nucleophilic bases required to deprotonate the amine without competing in the reaction. |

| Solvent | Toluene, Dioxane | Aprotic solvents that are compatible with the strong bases used. |

| Temperature | 80 - 110 °C | Thermal energy is required to overcome the activation barrier for C-Cl bond cleavage. |

Conclusion

1-chloro-3,5-diphenylbenzene is a sterically demanding but highly valuable substrate for advanced organic synthesis. Its reactivity is primarily channeled through modern palladium-catalyzed cross-coupling reactions, which require carefully selected, highly active catalyst systems to overcome the inertness of the C-Cl bond. Both Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient and reliable pathways for C-C and C-N bond formation, respectively. In contrast, classical SNAr reactions are not viable due to the absence of appropriately positioned electron-withdrawing groups. A thorough understanding of the interplay between the steric hindrance of the meta-phenyl groups and the electronic nature of the C-Cl bond is essential for designing successful synthetic strategies that leverage this versatile molecular scaffold.

References

-

Effect of steric bulk on phenyl boronic acids and aryl halides.... - ResearchGate. Available at: [Link]

-

m-Terphenyl - Wikipedia. Available at: [Link]

-

Synthesis of 3,5-diphenylisoxazoline - YouTube. (2022-03-22). Available at: [Link]

-

The reaction of 3,5-diphenyl-l,2-dithiolium-4-olate with aniline: The crystal structure of l-phenylimino-2-phenylamino-3-phenylindene - ResearchGate. Available at: [Link]

-

Cross-coupling reactions of aryl chlorides a Reaction conditions,... - ResearchGate. Available at: [Link]

-

Electrochemical Arylation Reaction | Chemical Reviews - ACS Publications. (2018-07-02). Available at: [Link]

-